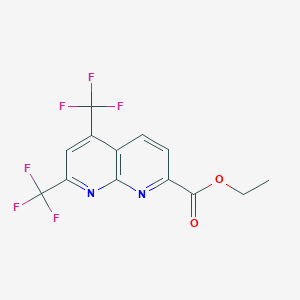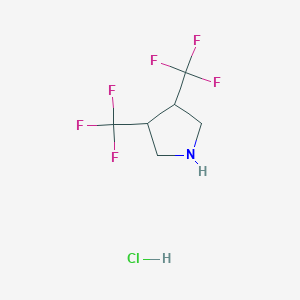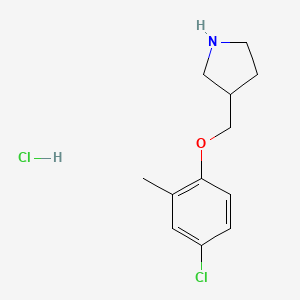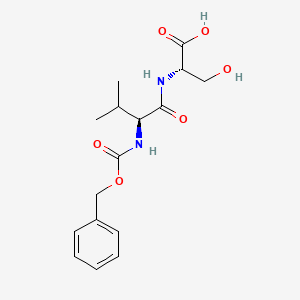
Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate
Vue d'ensemble
Description
This compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound . The trifluoromethyl groups and the ethyl carboxylate group suggest that this compound may have unique reactivity and properties compared to the parent naphthyridine structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of unsymmetrical 1,3-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the naphthyridine core, with the trifluoromethyl groups and ethyl carboxylate group contributing to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the trifluoromethyl groups and the ethyl carboxylate group. The trifluoromethyl groups are electron-withdrawing, which could make the compound more reactive in certain chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of trifluoromethyl groups could increase its lipophilicity, potentially influencing its solubility and stability .Applications De Recherche Scientifique
One study focused on the synthesis of 4-Thiazolidinone and 2-Azetidinone derivatives of 2-Trifluoromethyl-1,8-naphthyridine as antibacterial agents, demonstrating their potential in combating bacterial infections. The compounds were characterized using several analytical techniques and showed promising antibacterial activity (Mogilaiah, Rao, & Reddy, 1999).
Another important application is the synthesis of novel analogs of nalidixic acid, which is a well-known antibacterial agent. One study describes the reaction of nalidixic acid with various chemicals to produce derivatives with trifluoromethyl groups, aiming to enhance the antibacterial efficacy of the original compound (Singh & Lesher, 1983).
Further research into the synthesis and antibacterial activity of new 1,8-Naphthyridinyl-4-thiazolidinones has been conducted, showcasing the continuous interest in developing more effective antibacterial compounds based on the ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate scaffold. These compounds have been screened for their antibacterial activity, highlighting their potential use in addressing bacterial infections (Mogilaiah, Rao, & Sudhakar, 2001).
Chemical Synthesis
The chemical synthesis of this compound derivatives involves complex reactions and provides a foundation for the development of compounds with potential applications in various scientific fields. Studies have explored different synthetic pathways to create these compounds, aiming to optimize their properties for specific applications.
One approach described the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, highlighting the intricate steps involved in producing such complex molecules (Kiely, 1991). This research contributes to our understanding of how specific functional groups can be introduced and manipulated to achieve desired chemical properties.
Another study demonstrated the microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, illustrating the use of modern techniques to improve the efficiency of chemical syntheses. The findings showed that microwave irradiation could reduce the reaction time and steps needed to produce naphthyridone derivatives, which have significant biological activity (Leyva-Ramos et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2/c1-2-23-11(22)8-4-3-6-7(12(14,15)16)5-9(13(17,18)19)21-10(6)20-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGQRHUEDKQABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143963 | |
| Record name | 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379526-96-1 | |
| Record name | 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379526-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456171.png)
![2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456174.png)
![3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1456178.png)
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)
![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)
![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)

![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)
![3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456189.png)
